Cas no 74504-49-7 (Glycine,N-(3-hydroxy-2-methyl-1-oxononyl)-N-methyl-L-leucyl-L-valyl-L-seryl-L-allothreonyl-,(5®1)-lactone (9CI))

Glycine,N-(3-hydroxy-2-methyl-1-oxononyl)-N-methyl-L-leucyl-L-valyl-L-seryl-L-allothreonyl-,(5®1)-lactone (9CI) structure
74504-49-7 structure
Nome del prodotto:Glycine,N-(3-hydroxy-2-methyl-1-oxononyl)-N-methyl-L-leucyl-L-valyl-L-seryl-L-allothreonyl-,(5®1)-lactone (9CI)
Numero CAS:74504-49-7
MF:C31H55N5O9
MW:641.796509027481
CID:570197
PubChem ID:3058080

Glycine,N-(3-hydroxy-2-methyl-1-oxononyl)-N-methyl-L-leucyl-L-valyl-L-seryl-L-allothreonyl-,(5®1)-lactone (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 19-hexyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-12-propan-2-yl-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone
    • Glycine, N-(N-(N-(N-(N-(3-hydroxy-2-methyl-1-oxononyl)-N-methyl-L-leuc yl)-L-valyl)-L-seryl)-L-allothreonyl)-, rho-lactone
    • 1)-lactone (9CI)
    • Antibiotic SF 1902A3
    • Glycine,N-(3-hydroxy-2-methyl-1-oxononyl)-N-methyl-L-leucyl-L-valyl-L-seryl-L-allothreonyl-,(5&reg
    • SF-1902A3
    • DTXSID90996009
    • Glycine, N-(N-(N-(N-(N-(3-hydroxy-2-methyl-1-oxononyl)-N-methyl-L-leucyl)-L-valyl)-L-seryl)-L-allothreonyl)-, rho-lactone
    • 74504-49-7
    • 19-Hexyl-5,8,11,14-tetrahydroxy-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-12-(propan-2-yl)-1-oxa-4,7,10,13,16-pentaazacyclononadeca-4,7,10,13-tetraene-2,17-dione
    • Glycine,N-(3-hydroxy-2-methyl-1-oxononyl)-N-methyl-L-leucyl-L-valyl-L-seryl-L-allothreonyl-,(5®1)-lactone (9CI)
    • Inchi: InChI=1S/C31H55N5O9/c1-9-10-11-12-13-23-19(6)31(44)36(8)22(14-17(2)3)28(41)34-25(18(4)5)30(43)33-21(16-37)27(40)35-26(20(7)38)29(42)32-15-24(39)45-23/h17-23,25-26,37-38H,9-16H2,1-8H3,(H,32,42)(H,33,43)(H,34,41)(H,35,40)
    • Chiave InChI: AYWUZCRVBGTKOG-UHFFFAOYSA-N
    • Sorrisi: CCCCCCC1OC(=O)CNC(=O)C(NC(=O)C(CO)NC(=O)C(NC(=O)C(CC(C)C)N(C)C(=O)C1C)C(C)C)C(C)O

Proprietà calcolate

  • Massa esatta: 641.40000
  • Massa monoisotopica: 641.39997835g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 45
  • Conta legami ruotabili: 10
  • Complessità: 1020
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 7
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Superficie polare topologica: 204Ų
  • XLogP3: 3.6
  • Conta Tautomer: 324

Proprietà sperimentali

  • PSA: 203.47000
  • LogP: 1.24420
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.